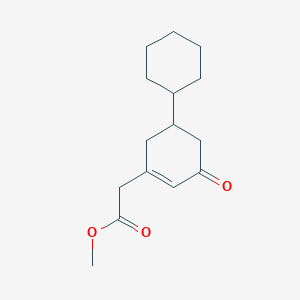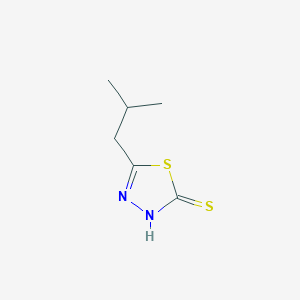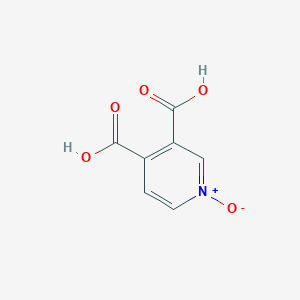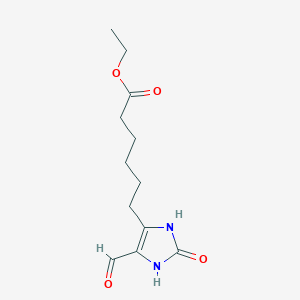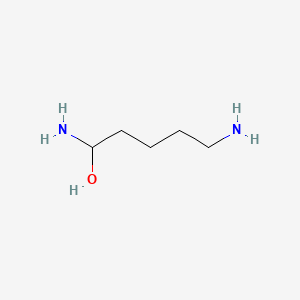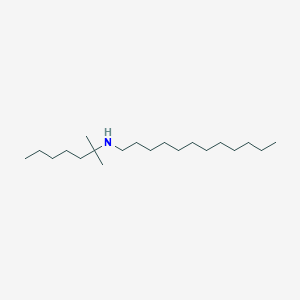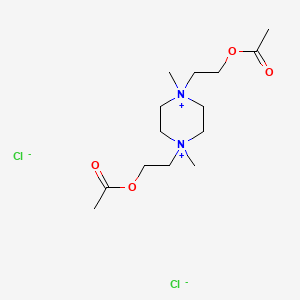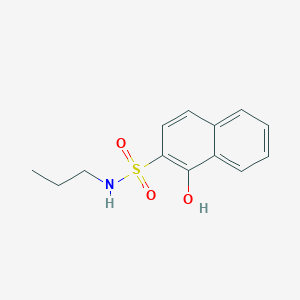
1-Hydroxy-N-propylnaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-N-propylnaphthalene-2-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-N-propylnaphthalene-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-sulfonyl chloride with 1-hydroxypropylamine under basic conditions. The reaction typically proceeds as follows: [ \text{Naphthalene-2-sulfonyl chloride} + \text{1-hydroxypropylamine} \rightarrow \text{this compound} + \text{HCl} ] The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, oxidative coupling of thiols and amines has emerged as a highly efficient method for synthesizing sulfonamides .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-N-propylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong nucleophiles and suitable solvents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Hydroxy-N-propylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N-propylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Sulfamethazine: A commonly used veterinary antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: 1-Hydroxy-N-propylnaphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxy and propyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
CAS No. |
38122-76-8 |
|---|---|
Molecular Formula |
C13H15NO3S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-hydroxy-N-propylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-2-9-14-18(16,17)12-8-7-10-5-3-4-6-11(10)13(12)15/h3-8,14-15H,2,9H2,1H3 |
InChI Key |
WBWRHQJTPUYGFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


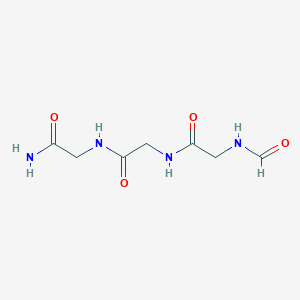
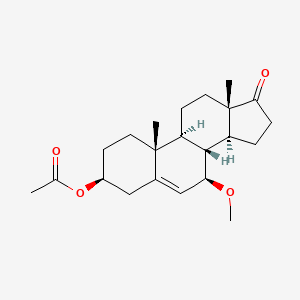
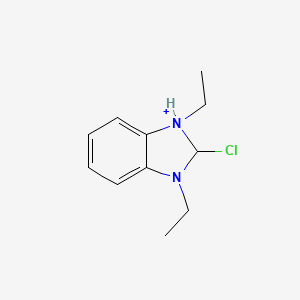

![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
